N,N'-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2), often referred to industrially as UOP 5 or Antioxidant 22, is a liquid-state aminic antioxidant and antiozonant. Unlike conventional solid p-phenylenediamine (PPD) derivatives, this compound remains a liquid at ambient temperatures (melting point ~18 °C), offering complete solubility in aliphatic and aromatic hydrocarbons . It functions as a free-radical scavenger to prevent the polymerization of olefins and the formation of gums in fuel systems, while also serving as a catalyst for the oxidation of mercaptans [1]. Its physical state and molar efficiency make it a critical procurement choice for continuous-dosing additive packages in aviation fuels, cracked gasolines, and specialized elastomer formulations where both oxidative stability and streamlined processability are required.
Substituting N,N'-Di-sec-butyl-p-phenylenediamine with generic hindered phenols (such as BHT) or other in-class PPDs (such as 6PPD or IPPD) introduces severe performance and processability bottlenecks. Hindered phenols operate via a different radical scavenging mechanism that requires significantly higher dosing concentrations to achieve equivalent oxidation induction times in thermally stressed fuels, and they lack the ability to catalyze mercaptan sweetening [1]. Conversely, substituting with standard PPDs like 6PPD fails in continuous automated blending operations because 6PPD is a solid at room temperature (melting point ~45–50 °C). Utilizing solid PPDs necessitates heated storage tanks, trace-heated lines, and pre-melting steps, whereas the liquid state of CAS 101-96-2 allows for direct, energy-efficient inline pumping and immediate hydrocarbon dissolution .
In thermal oxidative stress evaluations of aviation fuels, N,N'-Di-sec-butyl-p-phenylenediamine demonstrates a higher radical scavenging efficiency than standard hindered phenols. Experimental data on oxygen consumption delays in JPTS fuel showed that the major PPD component achieved an ~8-minute oxidation delay at a concentration of approximately 4 µM, whereas achieving the same delay required ~180 µM (40 mg/L) of BHT[1]. This ~45-fold advantage in molar efficiency allows formulators to achieve target thermal stability at a fraction of the treat rate.
| Evidence Dimension | Concentration required for ~8 min O2 consumption delay |
| Target Compound Data | ~4 µM (major PPD component) |
| Comparator Or Baseline | ~180 µM (40 mg/L) BHT |
| Quantified Difference | ~45-fold higher molar efficiency for the PPD |
| Conditions | JPTS aviation fuel autoxidation at 185 °C in a single-pass heat exchanger |
Enables procurement to drastically reduce additive volume and mass in fuel formulations, lowering costs and minimizing additive-induced engine deposits.
The physical state of an antioxidant dictates the engineering requirements for additive dosing systems. N,N'-Di-sec-butyl-p-phenylenediamine possesses a melting point of approximately 18 °C, ensuring it remains a pumpable liquid under standard ambient conditions [1]. In contrast, the industry-standard antiozonant 6PPD has a melting point of 45–50 °C and is supplied as solid pastilles or flakes. This physical differentiation means that CAS 101-96-2 can be integrated directly into continuous inline liquid blending systems without the energy-intensive pre-melting or heated storage infrastructure required for 6PPD .
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | ~18 °C (Liquid at 20 °C) |
| Comparator Or Baseline | 6PPD: 45–50 °C (Solid at 20 °C) |
| Quantified Difference | >25 °C lower melting point, eliminating the solid-to-liquid transition barrier at room temperature |
| Conditions | Standard ambient storage and automated liquid dosing systems |
Eliminates the capital and energy costs associated with heated tanks and trace-heated piping in manufacturing facilities.
Beyond standard radical scavenging, N,N'-Di-sec-butyl-p-phenylenediamine acts as a sweetening agent in high-olefin cracked gasolines. Unlike BHT, which only inhibits oxidation, CAS 101-96-2 catalyzes the oxidation of corrosive mercaptans into benign disulfides while simultaneously preventing olefin polymerization into gums [1]. This dual functionality allows refineries to bypass or reduce secondary mercaptan treatment steps, a capability absent in phenolic antioxidant baselines.
| Evidence Dimension | Mercaptan conversion catalysis (sweetening) |
| Target Compound Data | Active catalyst for mercaptan-to-disulfide conversion |
| Comparator Or Baseline | BHT (No catalytic sweetening activity) |
| Quantified Difference | Provides simultaneous sweetening and gum inhibition (2-in-1 action) vs. single-action oxidation inhibition |
| Conditions | High-olefin thermal cracking gasoline storage |
Allows refineries to consolidate additive procurement by using a single compound for both fuel stabilization and corrosive mercaptan neutralization.
Directly leveraging the compound's liquid state at room temperature (MP ~18 °C), this scenario is ideal for automated inline blending in refineries where using solid PPDs (like 6PPD) would require heated infrastructure .
Capitalizing on its ~45-fold higher molar efficiency compared to BHT, this compound is the optimal choice for JPTS and other aviation fuels where extreme thermal oxidative stress occurs and minimizing additive treat rates is critical to prevent engine deposits [1].
Utilizing its dual-action capability, this compound is recommended for cracked gasolines requiring both gum inhibition and the catalytic conversion of corrosive mercaptans to disulfides, reducing the need for multi-additive treatments .
Corrosive;Acute Toxic;Irritant;Environmental Hazard